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Compound of Interest

Compound Name: PSB-16131

CAS No.: 1213268-80-4

Cat. No.: B610310 Get Quote

Executive Summary & Pharmacological Profile
PSB-16131 (Chemical Name: 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-

dihydroanthracene-2-sulfonate) is a synthetic anthraquinone derivative acting as a non-

competitive antagonist of ectonucleotidases.[1][2][3][4][5] It is primarily utilized as a chemical

probe to study purinergic signaling and bacterial virulence.[1][2]

Its pharmacological significance is dual-faceted:

Human Immunology: It is a potent inhibitor of human NTPDase2 (

nM), an enzyme that preferentially hydrolyzes ATP to ADP.[1][2] By inhibiting NTPDase2,
PSB-16131 preserves extracellular ATP (eATP) pools, sustaining P2 receptor activation.[1]
[2]

Anti-Infective Research: It inhibits Lp1NTPDase (

), a critical virulence factor of Legionella pneumophila.[1][2][6] Inhibition of this enzyme
impairs the bacterium's ability to replicate within macrophages.[1][2]

Physicochemical Properties (Table 1)
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Property Detail

CAS Number 1213268-80-4

Molecular Formula

Molecular Weight ~494.52 g/mol

Solubility
Soluble in DMSO (>10 mM); Low solubility in

water (requires buffer/surfactant)

Appearance
Dark blue/violet solid (Anthraquinone

chromophore)

Storage
-20°C (Solid); -80°C (DMSO stock).[1][2][5][7][8]

Protect from light.[1][2]

Mechanism of Action & Signaling Pathway
NTPDases are membrane-bound metalloenzymes that hydrolyze extracellular nucleotides.[1]

[2] The specific blockade of NTPDase2 by PSB-16131 alters the local ratio of ATP to

ADP/Adenosine.[1][2]

Normal State: NTPDase2 hydrolyzes ATP

ADP.[1][2] This reduces P2X receptor activation (ATP-driven) and increases P2Y receptor
activation (ADP-driven).[1][2]

PSB-16131 Inhibition: Blocks hydrolysis.[1][2] ATP concentrations remain high, sustaining

P2X7 or P2Y2 signaling and preventing the accumulation of immunosuppressive Adenosine

(downstream product).[1][2]

Visualization: Purinergic Cascade Modulation
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Figure 1: Mechanism of Action.[1][2] PSB-16131 inhibits NTPDase2, preventing ATP

degradation and sustaining P2 receptor signaling.[1][2]

In Vitro Characterization Protocols
To validate PSB-16131 activity, researchers must measure the inhibition of inorganic

phosphate (

) release from ATP.[1][2] The Malachite Green Assay is the gold standard due to its sensitivity
and compatibility with high-throughput screening.[1][2]

Protocol A: Malachite Green Phosphate Release Assay
Objective: Determine the

of PSB-16131 against recombinant human NTPDase2 or bacterial Lp1NTPDase.[1][2]

Reagents & Buffer Setup
Assay Buffer: 10 mM HEPES (pH 7.4), 2 mM

, 1 mM

.[1][2]

Note: Avoid phosphate-based buffers (PBS) as they cause high background signal.[1][2]

Substrate: 500
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ATP (Adenosine 5'-triphosphate).[1][2]

Enzyme: Recombinant human NTPDase2 (expressed in CHO or COS-7 cells) or purified

Lp1NTPDase.[1][2]

Detection Reagent: Malachite Green Molybdate solution (commercially available or freshly

prepared).[1][2]

Step-by-Step Workflow
Compound Preparation:

Dissolve PSB-16131 in 100% DMSO to create a 10 mM stock.[1][2]

Perform serial dilutions in Assay Buffer to generate a concentration range (e.g., 1 nM to

100

).[1][2] Keep final DMSO concentration <2%.[1][2]

Incubation (Pre-Equilibration):

Add 10

of diluted PSB-16131 to 96-well clear plates.

Add 20

of enzyme solution (concentration optimized to convert <10% substrate).[1][2]

Incubate for 10–15 minutes at 37°C to allow inhibitor-enzyme binding.[1][2]

Reaction Initiation:

Add 20

of ATP substrate (Final concentration: typically

value, approx. 50–100

).[1][2]
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Incubate at 37°C for 15–30 minutes.

Termination & Readout:

Add 50

of Malachite Green Reagent to stop the reaction.[1][2]

Incubate for 15 minutes at room temperature (color development).

Measure absorbance at 630 nm using a microplate reader.

Data Analysis
Calculate % Inhibition using the formula:

[1][2]

: Enzyme + Substrate + DMSO (No Inhibitor).[1][2]

: Substrate only (No Enzyme).[1][2]

Protocol B: Capillary Electrophoresis (CE) for Substrate
Specificity
While Malachite Green measures total phosphate, CE separates ATP, ADP, and AMP, proving

which step is inhibited.[1][2]

Reaction: Perform enzyme reaction as above in small tubes.

Termination: Stop reaction by heating (95°C for 3 min) or adding EDTA (chelates

).

Separation: Inject samples into a P/ACE MDQ system (or similar) using a fused silica

capillary.[1][2]

Buffer: 20 mM phosphate buffer, pH 7.5 (Phosphate is acceptable here as it is the running

buffer, not the readout).
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Detection: UV absorbance at 254 nm.

Result: PSB-16131 treatment should show a high peak for ATP and a diminished peak for

ADP compared to control.[1][2]

Experimental Workflow Diagram

Start: Compound Prep
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Figure 2: Malachite Green Assay Workflow for PSB-16131 characterization.

Selectivity and Potency Data
When characterizing PSB-16131, it is critical to run parallel assays against other NTPDase

subtypes to confirm selectivity.[1][2] The following values are established benchmarks from the
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Müller group (PharmaCenter Bonn).

Target Enzyme Species Value Selectivity Profile

NTPDase2 Human 0.539 Primary Target

NTPDase3 Human > 10 Moderate/Low

NTPDase1 (CD39) Human > 10 Low (Selective against

CD39)

NTPDase8 Human > 10 Low

Lp1NTPDase L. pneumophila 4.24 Potent Bacterial

Inhibitor

Interpretation: PSB-16131 is highly selective for NTPDase2 over NTPDase1/3/8.[1][2] This

makes it an excellent tool for distinguishing the specific contribution of NTPDase2 in tissues

where multiple ectonucleotidases are co-expressed (e.g., vascular smooth muscle, brain).[1][2]

Troubleshooting & Critical Controls
Color Quenching: Anthraquinone derivatives are colored (blue/violet).[1][2] At high

concentrations (>50

), PSB-16131 may interfere with colorimetric readouts.[1][2]

Solution: Use a "Compound Only" blank (Buffer + PSB-16131 + Malachite Green) to

subtract intrinsic absorbance.[1][2]

Solubility Crash: If the compound precipitates in aqueous buffer:

Solution: Ensure DMSO concentration is constant (e.g., 2%) across all wells.[1][2]

Sonicate the stock solution before dilution.

Enzyme Stability: NTPDases are calcium/magnesium-dependent.[1][2] Ensure buffers

contain adequate
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/

(1-5 mM).[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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